(4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related oxazolidinone derivatives involves strategic conjugate additions, nucleophilic attacks, and cyclizations. For instance, lithiated derivatives of chiral oxazolidinones have been used for conjugate additions to enoates and enones, achieving high diastereoselectivities and yields. These synthetic approaches allow for the introduction of multiple stereogenic centers and the preparation of enantiomerically pure compounds, which are crucial for the development of chiral oxazolidinone derivatives (Gaul & Seebach, 2002).
Molecular Structure Analysis
The molecular structure of chiral oxazolidinones, including their derivatives, has been elucidated using techniques like X-ray crystallography. These studies reveal the configuration and conformation of the molecules, which are vital for understanding their reactivity and interaction with biological targets (Tang & Verkade, 1996).
Chemical Reactions and Properties
Oxazolidinone derivatives undergo various chemical reactions, including conjugate additions, substitutions, and cyclizations, to form a diverse array of products. The chemical versatility of these compounds is attributed to their functional groups, which can be manipulated under different conditions to synthesize compounds with desired properties and configurations (Lucarini & Tomasini, 2001).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives, such as melting points, solubility in organic solvents, and crystallization tendency, are influenced by their molecular structure. These properties are crucial for their purification, characterization, and application in synthesis (Hintermann & Seebach, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of oxazolidinone derivatives are determined by their functional groups and stereochemistry. These compounds exhibit a range of activities, from serving as chiral auxiliaries in asymmetric synthesis to displaying biological activities. Their diverse chemical properties enable their application in the synthesis of complex molecules and potential therapeutic agents (Adibpour, Khalaj, & Rajabalian, 2010).
properties
IUPAC Name |
(4S)-4-phenyl-3-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)14-8-13(21-17-14)9-18-15(10-20-16(18)19)12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHUYKGQXATTPU-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN2C(COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=C1)CN2[C@H](COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-[(3-isopropylisoxazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one |
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